molecular formula C25H28N2O6 B1337733 (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS No. 1034574-30-5

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Cat. No.: B1337733
CAS No.: 1034574-30-5
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-NRFANRHFSA-N
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Description

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (hereafter referred to as (S)-Boc-Fmoc-PzCOOH) is a chiral, amino acid-derived molecule that has been used in the development of pharmaceuticals and other compounds with a wide range of applications. This molecule has been found to possess a variety of biological and chemical properties, making it a valuable tool for the synthesis of complex molecules.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including structures similar to "(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid," play a critical role in drug discovery and development. These derivatives exhibit a wide range of pharmacological activities, making them valuable for creating drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and other therapeutic effects. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, allowing for the tailored design of drugs to target various diseases. The versatility and broad potential of piperazine-based molecules underscore their importance in pharmacophore exploration and drug discovery processes (Rathi et al., 2016).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to piperazine derivatives, have shown inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing strategies to enhance microbial tolerance and robustness, facilitating higher yields and productivities in biotechnological applications. The insights into microbial inhibition by carboxylic acids can inform the design of more efficient production processes for biorenewable chemicals, highlighting the interdisciplinary applications of carboxylic acid derivatives in both pharmacology and biotechnology (Jarboe et al., 2013).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine derivatives demonstrate significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core building block in anti-TB molecules is instrumental in the development of new, safer, and more effective anti-mycobacterial agents. This highlights the critical role of piperazine derivatives in addressing global health challenges posed by tuberculosis and the need for continuous exploration of these compounds for therapeutic applications (Girase et al., 2020).

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427825
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034574-30-5
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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